2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid
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Overview
Description
2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole ring, which is known for its diverse biological activities. This compound is part of the triazole family, which has been extensively studied for its potential in medicinal chemistry due to its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl azide with methyl propiolate in the presence of a copper catalyst to form the triazole ring. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. This compound may also interfere with cellular pathways by binding to DNA or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 2-(4-Bromo-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid
- 2-(4-Methyl-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid
Uniqueness
2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro group can enhance its binding affinity to certain biological targets, making it a valuable compound for drug development and other applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-methyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16)13-14(12-6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKGCQCRPBZDMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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